

# Application Notes and Protocols: STC-15 in Combination with Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | STC-15    |           |
| Cat. No.:            | B10861679 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

STC-15 is a first-in-class, orally bioavailable small molecule inhibitor of the RNA methyltransferase METTL3.[1][2] As a key regulator of N6-methyladenosine (m6A) RNA modification, METTL3 has emerged as a promising therapeutic target in oncology.[1][3] Inhibition of METTL3 by STC-15 has been shown to induce a potent anti-tumor immune response, making it a compelling candidate for combination therapy with immunotherapies such as checkpoint inhibitors.[4][5] These application notes provide a comprehensive overview of the preclinical and clinical data supporting the combination of STC-15 with immunotherapy, along with detailed protocols for key experiments.

# Mechanism of Action: STC-15 and Immunotherapy Synergy

**STC-15** exerts its anti-tumor effects through a multi-faceted mechanism that converges with the principles of cancer immunotherapy. By inhibiting METTL3, **STC-15** triggers a cascade of events within the tumor microenvironment (TME), transforming it from an immunosuppressive to an immune-active state.

Key aspects of **STC-15**'s mechanism of action include:



- Induction of Innate Immunity: **STC-15** treatment leads to the accumulation of double-stranded RNA (dsRNA) in cancer cells, which activates innate immune sensors.[4][6] This, in turn, drives the upregulation of genes associated with the interferon (IFN) signaling pathway. [4][7]
- Enhanced Antigen Presentation: The activation of interferon signaling promotes the expression of genes involved in antigen processing and presentation, making tumor cells more visible to the immune system.
- Activation of Anti-Tumor Immune Cells: STC-15 promotes the activation and infiltration of cytotoxic T lymphocytes (CTLs) into the tumor.[1][5] Preclinical data also suggests a shift towards a pro-inflammatory M1 macrophage phenotype within the TME.[5]
- Synergy with Checkpoint Inhibitors: By fostering an inflamed TME and increasing the presence of activated T cells, **STC-15** creates a more favorable environment for the activity of checkpoint inhibitors like anti-PD-1 antibodies.[4][8] This combination has been shown to lead to durable anti-tumor immune responses in preclinical models.[4]

# Preclinical Data In Vitro Efficacy

**STC-15** has demonstrated potent and selective inhibitory activity against METTL3 and has shown anti-proliferative effects in various cancer cell lines.

| Cell Line                             | Cancer Type               | Parameter      | Value          | Reference |
|---------------------------------------|---------------------------|----------------|----------------|-----------|
| Multiple AML cell lines               | Acute Myeloid<br>Leukemia | IC50           | Sub-micromolar | [9]       |
| 12 patient-<br>derived AML<br>samples | Acute Myeloid<br>Leukemia | IC50 (mean)    | ~1 μM          | [9]       |
| Caov3                                 | Ovarian Cancer            | m6A inhibition | 38.17 nM       | [4]       |



## In Vivo Efficacy: Monotherapy and Combination with Anti-PD-1

Syngeneic mouse models have been instrumental in demonstrating the in vivo efficacy of **STC-15**, both as a monotherapy and in combination with anti-PD-1 checkpoint blockade.

| Mouse Model   | Cancer Type               | Treatment              | Key Findings                                                | Reference |
|---------------|---------------------------|------------------------|-------------------------------------------------------------|-----------|
| MC38          | Colorectal<br>Cancer      | STC-15                 | Significant tumor growth inhibition.                        | [5]       |
| MC38          | Colorectal<br>Cancer      | STC-15 + anti-<br>PD-1 | Synergistic efficacy and tumor regression.                  | [4]       |
| A20           | B-cell Lymphoma           | STC-15                 | Significant tumor growth inhibition.                        | [5]       |
| A20           | B-cell Lymphoma           | STC-15 + anti-<br>PD-1 | Tumor<br>regression and<br>durable anti-<br>tumor immunity. | [4][5]    |
| AML PDX Model | Acute Myeloid<br>Leukemia | STC-15                 | Extended survival compared to vehicle.                      | [9]       |

## **Clinical Development**

**STC-15** is currently being evaluated in clinical trials, both as a monotherapy and in combination with immunotherapy, for the treatment of advanced solid tumors.

### Phase 1 Monotherapy Trial (NCT05584111)

This first-in-human, multi-center, open-label, dose-escalation study is evaluating the safety, pharmacokinetics, pharmacodynamics, and clinical activity of **STC-15** in patients with advanced malignancies.[4][9]



| Parameter               | Details                                                                                             | Reference |
|-------------------------|-----------------------------------------------------------------------------------------------------|-----------|
| Status                  | Ongoing                                                                                             | [10]      |
| Patient Population      | Advanced solid tumors                                                                               | [9]       |
| Dose Escalation Cohorts | 60 mg to 200 mg (daily and thrice weekly)                                                           | [9]       |
| Preliminary Efficacy    | Tumor regressions observed at all dose levels; sustained partial responses in multiple tumor types. | [9]       |
| Biomarker Data          | Upregulation of interferon signaling pathways; evidence of M1 macrophage polarization in the TME.   | [5][9]    |

## Phase 1b/2 Combination Trial with Toripalimab (NCT06975293)

This trial is designed to evaluate the safety and efficacy of **STC-15** in combination with the anti-PD-1 antibody toripalimab in patients with specific advanced solid tumors.[1][2]

| Parameter          | Details                                                                                                                     | Reference |
|--------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------|
| Status             | Recruiting                                                                                                                  | [2]       |
| Patient Population | Non-small cell lung cancer (NSCLC), squamous cell carcinoma of the head and neck (HNSCC), melanoma, and endometrial cancer. | [1][2]    |
| Study Design       | Phase 1b dose escalation followed by Phase 2 expansion cohorts.                                                             | [1]       |



## **Experimental Protocols**In Vitro Co-culture of Cancer Cells and Immune Cells

This protocol is designed to assess the ability of **STC-15** to enhance immune cell-mediated killing of cancer cells.

#### Materials:

- Cancer cell line of interest (e.g., SKOV3 ovarian cancer cells)
- Human Peripheral Blood Mononuclear Cells (PBMCs) or purified CD8+ T cells
- STC-15
- Cell culture medium and supplements
- Cytotoxicity assay kit (e.g., LDH release assay or Calcein-AM release assay)

#### Protocol:

- Cell Culture: Culture the cancer cell line and isolate PBMCs or CD8+ T cells from healthy donors.
- Co-culture Setup: Seed cancer cells in a 96-well plate. The following day, add PBMCs or CD8+ T cells at a desired effector-to-target (E:T) ratio.
- STC-15 Treatment: Treat the co-cultures with a dose range of STC-15. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the co-culture for a specified period (e.g., 24-72 hours).
- Cytotoxicity Assessment: Measure the extent of cancer cell lysis using a cytotoxicity assay kit according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of specific lysis for each treatment condition and compare the STC-15 treated groups to the vehicle control.



## In Vivo Syngeneic Mouse Model of Combination Therapy

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **STC-15** in combination with an anti-PD-1 antibody in a syngeneic mouse model.

#### Materials:

- Syngeneic mouse strain (e.g., C57BL/6 for MC38 tumors)
- Murine cancer cell line (e.g., MC38 colorectal cancer cells)
- STC-15 (formulated for oral administration)
- Anti-mouse PD-1 antibody (and corresponding isotype control)
- Calipers for tumor measurement

#### Protocol:

- Tumor Cell Implantation: Subcutaneously inject a suspension of MC38 cells into the flank of C57BL/6 mice.
- Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
- Treatment Initiation: Once tumors reach a predetermined size, randomize mice into treatment groups:
  - Vehicle control
  - STC-15 alone
  - Anti-PD-1 antibody alone
  - STC-15 + anti-PD-1 antibody
- Dosing Regimen:
  - Administer STC-15 orally according to the desired schedule (e.g., daily).



- Administer the anti-PD-1 antibody intraperitoneally according to its established dosing schedule.
- Tumor Measurement: Measure tumor volume at regular intervals throughout the study.
- Endpoint: At the end of the study (or when tumors reach a humane endpoint), euthanize the mice and excise the tumors for further analysis.
- Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to compare the efficacy of the combination therapy to the monotherapies and vehicle control.

## Flow Cytometry Analysis of the Tumor Microenvironment

This protocol provides a framework for characterizing the immune cell populations within the TME following treatment with **STC-15**.

#### Materials:

- Tumor tissue from the in vivo study
- Enzymatic digestion cocktail (e.g., collagenase, DNase)
- Flow cytometry antibodies (a panel targeting various immune cell markers)
- Flow cytometer

#### Protocol:

- Tumor Dissociation: Mechanically and enzymatically digest the excised tumor tissue to obtain a single-cell suspension.
- Cell Staining:
  - Perform a live/dead stain to exclude non-viable cells.
  - Block Fc receptors to prevent non-specific antibody binding.



- Stain the cells with a cocktail of fluorescently labeled antibodies targeting surface markers of different immune cell populations (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11c, Gr-1).
- For intracellular staining (e.g., for transcription factors or cytokines), fix and permeabilize the cells before adding the intracellular antibodies.
- Flow Cytometry Acquisition: Acquire the stained samples on a flow cytometer.
- Data Analysis: Analyze the flow cytometry data to quantify the proportions and activation status of different immune cell populations (e.g., CD8+ T cells, regulatory T cells, M1/M2 macrophages, dendritic cells) in each treatment group.

### **Visualizations**





Click to download full resolution via product page







#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Clinical trials | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 3. STC-15, a novel METTL3 inhibitor, and its combination with Venetoclax confer anti-tumour activity in AML models, Jan 2023, American Association for Cancer Research (AACR)
   Special Conference: Acute Myeloid Leukemia and Myelodysplastic Syndrome | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. STORM Therapeutics Presents New Clinical Data on its First-in-Class METTL3 Inhibitor STC-15 at SITC 2024 [prnewswire.com]
- 6. healthscout.app [healthscout.app]
- 8. STORM Therapeutics Announces First Patient Dosed in Clinical Collaboration to Evaluate STC-15 in Combination with LOQTORZI® and Appointment of Atif Abbas, M.D., as Chief Medical Officer [prnewswire.com]
- 9. targetedonc.com [targetedonc.com]
- 10. STORM Therapeutics Presented Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor STC-15 at ASCO 2024 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- To cite this document: BenchChem. [Application Notes and Protocols: STC-15 in Combination with Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861679#applying-stc-15-in-combination-with-immunotherapy]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com